molecular formula C9H16O B14693633 (2S,3R)-2,3-Dimethylcycloheptan-1-one CAS No. 34759-52-9

(2S,3R)-2,3-Dimethylcycloheptan-1-one

Cat. No.: B14693633
CAS No.: 34759-52-9
M. Wt: 140.22 g/mol
InChI Key: XOFXPPMXTKZMRD-SFYZADRCSA-N
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Description

(2S,3R)-2,3-Dimethylcycloheptan-1-one is an organic compound with a unique structure characterized by a seven-membered ring with two methyl groups attached at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3-Dimethylcycloheptan-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts or reagents to ensure the correct stereochemistry. For example, the use of lithium dialkylcuprates in a 1,4-addition reaction to an enone precursor can yield the desired compound with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-Dimethylcycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of (2S,3R)-2,3-Dimethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry can influence its binding affinity and activity. For example, it may interact with enzymes or receptors in a stereospecific manner, affecting the overall biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2,3-Dimethylcycloheptan-1-one is unique due to its seven-membered ring structure and the specific placement of methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

34759-52-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(2S,3R)-2,3-dimethylcycloheptan-1-one

InChI

InChI=1S/C9H16O/c1-7-5-3-4-6-9(10)8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

XOFXPPMXTKZMRD-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CCCCC(=O)[C@H]1C

Canonical SMILES

CC1CCCCC(=O)C1C

Origin of Product

United States

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